molecular formula C21H34O3 B14351385 Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate CAS No. 98974-56-2

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate

Cat. No.: B14351385
CAS No.: 98974-56-2
M. Wt: 334.5 g/mol
InChI Key: MQCWCUDQEBWUAM-UHFFFAOYSA-N
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Description

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is a complex organic compound known for its unique structure and properties It is an ester derivative of tridecadienoic acid, featuring an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate typically involves the esterification of 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is unique due to its specific arrangement of double bonds and the presence of an oxirane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWCUDQEBWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694011
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98974-56-2
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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